molecular formula C19H21NO2 B2591507 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide CAS No. 2097927-57-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide

Cat. No. B2591507
CAS RN: 2097927-57-4
M. Wt: 295.382
InChI Key: SMPHBYWXJPXUCC-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran compounds has been a subject of interest for many researchers. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Also, reactions of calcium carbide with salicylaldehyde p -tosylhydrazones or 2-hydroxyacetophenone p -tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methods for synthesizing benzofuran derivatives, emphasizing their structural diversity and potential as pharmacological agents. For instance, the decyclization of specific hydrazides under the action of heterocyclic amines leads to the formation of N-hetaryl butanamides, showing the synthetic pathways to access benzofuran-based compounds (I. A. Kizimova et al., 2019). Additionally, the synthesis of benzofuran derivatives from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent highlights a method for creating 2,3-disubstituted benzofurans, contributing to the understanding of their chemical properties and potential applications (Wenbo Huang et al., 2019).

Biological Activity and Potential Applications

Benzofuran derivatives have been evaluated for various biological activities, indicating their potential in pharmacological applications. For example, studies have shown that certain benzofuran compounds exhibit antiproliferative, antimicrobial, and anticonvulsant activities, suggesting their utility in treating diseases and conditions such as cancer, microbial infections, and seizures. The design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective agents highlight the therapeutic potential of benzofuran derivatives in neurology (M. Z. Hassan et al., 2012). Moreover, the synthesis and antimicrobial activity of benzofuran derivatives demonstrate their efficacy against various microbial strains, further supporting their relevance in medicinal chemistry (M. Koca et al., 2005).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide” and related compounds may have potential applications in the future.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-16(14-8-4-3-5-9-14)19(21)20-12-15-13-22-18-11-7-6-10-17(15)18/h3-11,15-16H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPHBYWXJPXUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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